Carmine Red
Description
Carmine Red (C.I. Natural Red 4, E120) is a natural anthraquinone-based pigment derived from the cochineal insect (Dactylopius coccus). Its primary component, carminic acid (C₂₂H₂₀O₁₃), forms complexes with aluminum or calcium salts to produce the vibrant red dye widely used in food, cosmetics, and textiles . Carmine exhibits high thermal and light stability compared to other natural dyes but is sensitive to pH changes, shifting from orange (pH 2) to purple (pH 12) . While generally recognized as safe (GRAS) by regulatory bodies like the FDA and EFSA, it can trigger IgE-mediated allergic reactions in 0.7% of sensitive individuals .
Properties
Molecular Formula |
C22H15AlCaO13 |
|---|---|
Molecular Weight |
554.4 g/mol |
IUPAC Name |
aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1 |
InChI Key |
NRRCIUMXCVOIJX-ZCRVBCRXSA-I |
Isomeric SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |
Canonical SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Source Material and Initial Processing
This compound is derived from carminic acid, a pigment found in the dried bodies of female cochineal insects (Dactylopius coccus), which feed on cactus plants such as Opuntia ficus-indica. The preparation begins with harvesting these insects, followed by drying to concentrate carminic acid content. The dried insects are then ground into a fine powder to facilitate extraction.
Extraction Process
The powdered insect material is boiled in alkaline solutions such as ammonia or sodium carbonate. This step extracts carminic acid into solution while insoluble matter is separated by filtration. The extract is then treated with alum (aluminum potassium sulfate) to precipitate the pigment as a red solid known as "carmine lake" or "crimson lake".
Precipitation and Color Adjustment
The precipitation step is critical for obtaining the desired color purity and stability. Alum acts as a mordant, binding with carminic acid to form insoluble complexes. The process can be modified by adding agents such as stannous chloride, citric acid, borax, or gelatin to influence precipitation characteristics. For purple shades, lime (calcium hydroxide) is added alongside alum to alter the metal ion chelation.
Yield Considerations
To produce approximately 1 pound (0.45 kg) of carmine dye, roughly 70,000 cochineal insects are required, highlighting the labor-intensive nature of traditional extraction.
Chemical and Biochemical Insights into this compound Preparation
Chemical Composition and Structure
This compound’s colorant properties derive from carminic acid, an anthraquinone derivative with a glucose moiety attached. Minor components include kermesic acid and flavokermesic acid, which influence hue and stability. The pigment’s structure was elucidated through nuclear magnetic resonance and chromatography studies.
Synthetic and Semi-Synthetic Production Challenges
Synthetic production of carminic acid is complex and costly due to its intricate molecular structure. This has led to a predominance of natural extraction methods commercially. However, synthetic routes remain largely experimental and are the subject of ongoing research to improve efficiency and sustainability.
Emerging Biotechnological Production Methods
Microbial Biosynthesis
Recent advances have demonstrated the feasibility of producing carminic acid via engineered microorganisms. A notable example is the heterologous expression of biosynthetic pathways in the filamentous fungus Aspergillus nidulans. This approach employs a semi-natural biosynthetic pathway combining plant, bacterial, and insect genes to produce carminic acid from simple precursors like glucose.
Alternative Microbial Hosts and Enzyme Optimization
Other studies have explored bacterial hosts and enzyme engineering to enhance production efficiency. Computer modeling and gene mutation techniques have been applied to improve enzyme activity and pathway flux, with some success in producing carminic acid from renewable biomass substrates.
Preparation Protocols for Laboratory and Industrial Use
Carmine Stock Solution Preparation (for staining and research)
A typical preparation involves dissolving carmine powder with potassium chloride in distilled water under heat, followed by addition of potassium carbonate and ammonia. The solution is boiled until color changes to dark red, cooled, and stored. This stock solution can be diluted with methanol and ammonia for working solutions.
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Dissolution | 2 g carmine powder + 5 g potassium chloride in 60 mL water | Heat while stirring |
| Precipitation | Add 1 g potassium carbonate, boil until dark red color | Produces foam, boil carefully |
| Stabilization | Cool and add 20 g ammonia | Store in cool place, stable 2 months |
| Working solution preparation | Filter 20 mL stock + 30 mL ammonia + 30 mL methanol | Used for staining applications |
Summary Table of Preparation Methods
| Method Type | Description | Key Reagents/Organisms | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Extraction | Boiling powdered cochineal in ammonia/sodium carbonate, precipitation with alum | Cochineal insects, ammonia, alum | Natural, well-established | Labor-intensive, low yield |
| Chemical Modification | Addition of modifiers like stannous chloride, citric acid | Alum, lime, modifiers | Color tuning | Requires careful control |
| Microbial Biosynthesis | Engineered Aspergillus nidulans expressing biosynthetic genes | Fungal host, plant/bacterial/insect enzymes | Potential for scalable production | Currently low yield, complex engineering |
| Laboratory Stock Solutions | Dissolution of carmine powder with salts and ammonia | Carmine powder, potassium chloride, ammonia | Stable solutions for research | Not a production method |
Chemical Reactions Analysis
Stability and Decomposition Reactions
Carmine Red’s stability depends on environmental conditions:
-
Heat : Decomposes at 138–140°C, forming brownish byproducts . Prolonged heating degrades the anthraquinone core, reducing color intensity .
-
Light : UV exposure accelerates fading, especially in watercolor binders .
-
pH : Soluble in alkaline solutions (e.g., ammonia) but precipitates in acidic conditions .
| Condition | Effect on this compound |
|---|---|
| >100°C | Degrades into kermesic acid derivatives |
| pH < 4 | Precipitation; color shift to orange |
| UV exposure | Rapid fading; Δλmax ≈ 20–30 nm |
Biochemical and Immunological Reactions
-
Allergenic Potential : Residual insect proteins (e.g., 38 kDa CC38K) in carmine trigger IgE-mediated hypersensitivity, causing urticaria, asthma, or anaphylaxis .
-
Enzymatic Synthesis : Genetic engineering of Aspergillus nidulans introduced bacterial/plant enzymes to convert kermesic acid to carminic acid, mimicking natural biosynthesis .
| Enzyme Source | Function in Pathway |
|---|---|
| Cochineal insect gene | Converts kermesic acid → carminic acid |
| Bacterial cytochrome P450 | Oxidizes intermediate precursors |
Analytical Characterization
Advanced techniques identify carmine’s structure and degradation:
-
LC-DAD-QTOF : Detects carminic acid (m/z 492.39) and protein contaminants .
-
Reflectance Spectroscopy : Measures λmax shifts (497–612 nm) based on metal coordination .
| Method | Key Findings |
|---|---|
| SDS-PAGE/Western blot | Identifies allergenic proteins (23–88 kDa) |
| FTIR | Confirms Al³⁺ coordination with hydroxyl/carboxyl groups |
Scientific Research Applications
Food Industry
Carmine is used to impart a vibrant red color to various food products :
- Candies and sweets Carmine is added to lollipops, chocolates, and other candies to enhance their visual appeal .
- Beverages It can be found in juices and other beverages to improve color .
- Dairy products Carmine is used in ice cream, yogurt, and other dairy products .
- Processed foods It is also present in cake mixes, children’s snacks, burgers, and sausages .
The primary purpose of using carmine in food is to make the products appear more vibrant and appealing to consumers . As a natural alternative to synthetic dyes like Red Dye 40, carmine is often marketed as a healthier option, despite potential allergic reactions .
Cosmetics Industry
Carmine is extensively used in cosmetics to achieve a red hue in various products :
- Lipsticks and lip glosses It provides a rich red color .
- Eyeshadows and blushes Carmine enhances color intensity .
- Shampoos and lotions It is also used in personal care products .
Scientific Research
Carmine red has several applications in scientific research:
- Allergy testing Carmine is used in skin prick tests to identify potential allergies in patients with chronic urticaria or suspected hypersensitivity to food additives .
- Intestinal transit time this compound has been used to determine whole intestinal transit time .
- Production of carminic acid Scientists are exploring genetic engineering to produce carminic acid in microbes as a more sustainable and efficient method compared to traditional insect harvesting .
- Drug receptor studies: this compound has historical applications in the study of drug receptors .
Safety and Allergy Considerations
While carmine is considered safe for consumption in certain amounts, it can cause allergic reactions in some individuals .
- Allergic reactions: Research indicates that carmine can trigger allergic reactions through direct contact, inhalation, or digestion . Symptoms range from mild skin irritation to severe asthmatic episodes .
- Urticaria: Carmine is a potential allergen in patients with chronic inducible urticaria, especially those with systemic symptoms .
- Skin testing: Skin prick tests and specific IgE level measurements can help diagnose carmine hypersensitivity . A study involving 110 patients showed that carmine skin testing was positive in 22 patients, with 17% showing positive results in skin prick tests .
- Oral challenge tests: Oral challenge tests have been used to confirm carmine allergy in patients with suspected hypersensitivity. In one study, allergy to carmine was diagnosed in 8% of patients who underwent oral challenge tests .
Potential Risks
- Genotoxicity: A feed additive consisting of carmine does not pose a risk concerning genotoxicity and is considered safe for dogs and cats at specific concentrations .
- Reproductive effects: Studies on rats fed with carmine at high doses showed some effects on ossification in the F3 generation, but these findings were not conclusive .
Advantages and Disadvantages
Case Studies
- A 35-year-old man developed asthma and rhinoconjunctivitis after handling carmine at work. A skin scratch test with carmine powder was positive, and exposure to carmine in a chamber resulted in a significant fall in peak expiratory flow rate, necessitating emergency treatment .
- A 62-year-old female with a history of recurrent facial rash, gastrointestinal pain, and diarrhea following food ingestion tested positive for this compound in a skin prick test. After avoiding this compound, her symptoms disappeared. Ingestion of cake containing this compound resulted in facial flush, stomach pain, diarrhea, and general discomfort .
- A study of patients with urticaria found that 8% were allergic to carmine based on placebo-controlled oral challenge tests .
Alternatives and Future Trends
Due to concerns about allergies and the use of insects, research is being conducted to find alternative ways to produce carminic acid .
- Microbial production: Scientists are exploring genetic engineering to produce carminic acid in microbes, which could offer a cheaper, faster, and more sustainable method .
- Synthetic biology: Synthetic biology approaches aim to create novel biosynthetic pathways for carminic acid production without directly copying the pathways used in nature .
- Consumer acceptance: Making carminic acid through microbial production could address consumer concerns about animal products and potential allergies, although some may have reservations about genetically modified foods .
Mechanism of Action
Carmine Red is often compared with other red pigments, such as:
Red 3 (Erythrosine): A synthetic red dye used in food and cosmetics. Unlike this compound, it is not derived from natural sources.
Red 40 (Allura Red): Another synthetic dye commonly used in the food industry. It is more stable than this compound but lacks the natural origin.
Crimson Lake: A historical pigment similar to this compound but derived from different sources.
Uniqueness: this compound stands out due to its natural origin, vibrant color, and historical significance. It is preferred in applications where natural ingredients are prioritized .
Comparison with Similar Compounds
Structural and Functional Properties
Table 1: Chemical and Functional Comparison of Carmine Red and Analogous Dyes

*Carmine often exists as an aluminum or calcium lake in commercial forms, increasing molecular weight .
Stability and Performance
- This compound : Stable under moderate temperatures and light but degrades in extreme alkaline conditions. Its interaction with Fe³⁺ or Ca²⁺ ions causes color shifts to taupe or purple .
- Congo Red : Exhibits superior pH stability but forms aggregates in aqueous solutions, limiting its use in food .
- Carthamin : Loses vibrancy under UV exposure and acidic/alkaline conditions, restricting applications .
- Allura Red AC : Retains color in high-temperature baking, making it preferred for processed foods, though synthetic origins deter clean-label markets .
Biological Activity
Carmine red, also known as carminic acid or E-120, is a natural dye derived from the cochineal insect (Dactylopius coccus) and is widely used in food, cosmetics, and pharmaceuticals. This article explores the biological activity of this compound, focusing on its genotoxicity, allergenic potential, and overall safety profile based on various studies.
Chemical Composition and Structure
Carmine is primarily composed of carminic acid, which has a complex structure featuring an anthraquinone core. The dye is often used in its aluminum or calcium chelated form. The extraction process involves drying and processing the bodies of female cochineal insects, yielding a product that can contain significant protein impurities which may contribute to allergic reactions.
Genotoxicity and Carcinogenicity
Extensive research has been conducted to assess the genotoxic potential of carminic acid. A series of in vitro and in vivo studies have consistently shown negative results regarding mutagenicity and carcinogenicity. For instance:
- In Vitro Studies : Tests such as the Salmonella reverse mutation assay and chromosome aberration tests on Chinese hamster ovary cells revealed no evidence of mutagenic activity .
- In Vivo Studies : The mouse micronucleus test also indicated that carminic acid does not induce chromosomal damage .
- Overall Findings : According to the European Food Safety Authority (EFSA), carmine has no genotoxic potential and is not classified as carcinogenic .
Allergic Reactions and Hypersensitivity
Despite its safety profile regarding genotoxicity, this compound has been associated with allergic reactions in certain individuals. Research indicates that:
- Incidence of Allergy : A study involving 110 patients with chronic urticaria found that 8% were diagnosed with carmine allergy through skin prick tests and oral challenges .
- Mechanism of Allergy : Allergic reactions are primarily IgE-mediated, with specific proteins (notably a 38 kDa protein) identified as potential allergens . Symptoms can range from mild urticaria to severe anaphylaxis.
- Occupational Exposure : Case reports have documented instances of occupational respiratory allergies due to exposure to carmine-containing products, highlighting the need for caution among workers handling these materials .
Case Study 1: Urticaria Patients
A study assessed the incidence of carmine allergy among urticaria patients. Out of 110 participants:
- Positive Skin Tests : 22 patients tested positive for carmine allergy.
- Oral Challenge Results : Allergy was confirmed in 9 patients following controlled exposure .
Case Study 2: Occupational Allergy
A case report described a patient suffering from rhinoconjunctivitis and asthma attributed to IgE-mediated carmine allergy. The patient experienced symptoms upon exposure to products containing carmine during occupational activities .
Safety Profile
The overall safety assessment of carmine indicates:
- Non-Toxicity : Long-term studies in animals have shown no significant reproductive or developmental toxicity associated with dietary exposure to carmine at various concentrations .
- Regulatory Status : Regulatory bodies like the FDA and EFSA have deemed carmine safe for use in food and cosmetics when used appropriately.
Q & A
Q. How can researchers experimentally verify the pH-dependent stability of Carmine Red in aqueous solutions?
Methodological Approach: Design a controlled experiment using UV-Vis spectroscopy to monitor absorbance changes (λ_max ≈ 500 nm) across a pH gradient (e.g., 2–12). Buffer solutions should be prepared with ionic strength adjustments to minimize interference. Replicate trials (n ≥ 3) and apply ANOVA to assess statistical significance of degradation rates .
Q. What spectroscopic techniques are optimal for distinguishing this compound from structurally similar anthraquinone dyes?
Methodological Approach: Combine FTIR (to identify carboxylate and hydroxyl functional groups) with HPLC-MS for precise molecular weight confirmation. Cross-validate results against reference spectra from authenticated databases (e.g., NIST Chemistry WebBook) to resolve overlaps with compounds like Alizarin Red .
Q. How should researchers design a kinetic study to quantify this compound’s photodegradation under UV exposure?
Methodological Approach: Use a solar simulator with calibrated irradiance (e.g., 300–800 W/m²) and measure degradation via time-resolved fluorescence spectroscopy. Control for temperature and oxygen levels, and fit data to pseudo-first-order kinetics models. Include dark controls to isolate thermal effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported molar absorptivity values (ε) for this compound across literature sources?
Methodological Approach: Systematically compare solvent purity, instrument calibration protocols, and sample preparation methods from conflicting studies. Replicate experiments under standardized conditions (e.g., ISO 17025) and publish raw datasets with metadata (e.g., temperature, humidity) to enable reproducibility audits .
Q. How can computational chemistry optimize this compound’s synthesis yield while minimizing byproduct formation?
Methodological Approach: Apply density functional theory (DFT) to model reaction pathways and identify transition states. Validate predictions with lab-scale syntheses using DOE (Design of Experiments) to vary catalysts (e.g., Lewis acids), solvents, and temperatures. Use GC-MS to quantify byproducts and refine computational parameters iteratively .
Q. What advanced statistical methods are suitable for analyzing this compound’s bioaccumulation data in ecotoxicology studies?
Methodological Approach: Employ mixed-effects models to account for variability in organism size, exposure duration, and environmental matrices. Use Bayesian inference to integrate prior data from related dyes (e.g., Cochineal) and quantify uncertainty in bioaccumulation factors (BAFs) .
Experimental Design & Reproducibility
Q. How to ensure reproducibility in this compound’s chromatographic purity assessments across labs?
Methodological Approach: Adopt a standardized protocol:
Q. What validation criteria are critical for this compound’s cytotoxicity assays in cell culture models?
Methodological Approach: Include positive controls (e.g., cisplatin) and negative controls (dye-free medium). Validate cell viability via dual assays (MTT and ATP luminescence). Report IC50 values with 95% confidence intervals and raw flow cytometry data in public repositories (e.g., Zenodo) .
Data Management & Ethics
Q. How should researchers handle conflicting toxicity data for this compound in regulatory submissions?
Methodological Approach: Conduct a systematic review (PRISMA guidelines) to weight studies by sample size, methodology rigor, and conflict-of-interest disclosures. Use GRADE criteria to assess evidence quality and highlight gaps requiring further in vivo validation .
Q. What metadata standards are essential for sharing this compound’s spectral datasets in open-access platforms?
Methodological Approach: Adopt the ISA-Tab format to document instrument settings (e.g., spectrometer resolution, integration time), sample provenance, and calibration curves. Use DOI-linked repositories (e.g., Figshare) to ensure FAIR compliance (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
